molecular formula C28H28N2O3 B2778357 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1210630-91-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2778357
CAS RN: 1210630-91-3
M. Wt: 440.543
InChI Key: ZEKMAYSXOKVSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C28H28N2O3 and its molecular weight is 440.543. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

Rhodium-Catalyzed Functionalization

A study demonstrated the utilization of rhodium catalysis in the annulation of ethyl benzimidates and α-aroyl sulfur ylides, producing pyrano[4,3,2-ij]isoquinoline derivatives, which suggests a method for dual ortho-C-H functionalization and cyclization. This process highlights the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide derivatives in creating complex fused heteroarenes with optoelectronic properties (Wu et al., 2018).

Synthesis of Tetrahydroquinoline Derivatives

Another research explored the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate. This synthesis process is indicative of the compound's role in producing a range of bioactive molecules, including derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids (Bombarda et al., 1992).

Pharmacological Research

Anticancer Activities

Research into substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, has shown potential anticancer properties. These studies underscore the importance of such compounds in developing new anticancer agents, demonstrating cytotoxic activity against various cancer cell lines (Redda et al., 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c31-26(21-8-3-1-4-9-21)30-17-7-10-22-20-24(13-14-25(22)30)29-27(32)28(15-18-33-19-16-28)23-11-5-2-6-12-23/h1-6,8-9,11-14,20H,7,10,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMAYSXOKVSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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